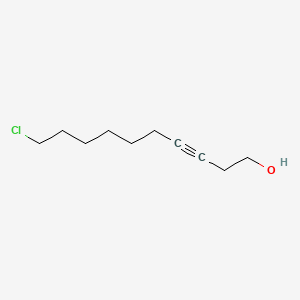

3-Decyn-1-ol, 10-chloro-

Description

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological or chemical activity of a compound based on its molecular structure. encyclopedia.com For 3-Decyn-1-ol, 10-chloro-, QSAR models can be employed to predict properties like toxicity, bioavailability, and reactivity.

Given the presence of a halogen, QSAR models developed for halogenated hydrocarbons are particularly relevant. nih.govresearchgate.net These models often use descriptors such as the logarithm of the octanol-water partition coefficient (logP) to quantify hydrophobicity and the energy of the lowest unoccupied molecular orbital (ELUMO) to describe electrophilicity. nih.gov For chlorinated alkanes, the number of chlorine atoms has been shown to be a significant descriptor in QSAR models for predicting molecular properties. researchgate.net

The predicted physicochemical properties of 3-Decyn-1-ol, 10-chloro- are essential inputs for these QSAR models.

Predicted Physicochemical Properties of 3-Decyn-1-ol, 10-chloro-

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C10H17ClO | ontosight.ai |

| Molecular Weight | 188.7 g/mol | ontosight.ai |

| XlogP | 2.9 | uni.lu |

These predicted values can be used in established QSAR models to estimate the compound's potential toxicity and environmental fate. For example, a higher logP value suggests increased hydrophobicity, which may correlate with greater bioaccumulation.

Validation of Reactivity Predictions

Direct experimental validation of the predicted reactivity for 3-Decyn-1-ol, 10-chloro- is not extensively documented in publicly available literature. However, validation can be inferred from the well-established reactivity of analogous compounds.

For instance, the reactivity of the parent compound, 3-decyn-1-ol, is known. It undergoes reactions typical of alkynols, and its chlorinated analog is expected to exhibit similar reactivity at the alkyne and hydroxyl functionalities, with the added reactivity of the C-Cl bond. The study of other long-chain haloalcohols can also provide a basis for validating the predicted nucleophilic substitution and elimination reactions at the chlorinated terminus.

Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and calculate activation energies for proposed reactions. acs.org These theoretical calculations can provide a form of validation by determining the energetic feasibility of predicted reactions and by comparing the reactivity of 3-Decyn-1-ol, 10-chloro- with known reactions of similar molecules. For example, DFT calculations have been used to study the steric and electronic effects on alkyne semihydrogenation, providing insights that are applicable to this compound. nih.govacs.org

Table of Compounds Mentioned

| Compound Name |

|---|

| 3-Decyn-1-ol, 10-chloro- |

| 3-Decyn-1-ol |

| Aldehyde |

Structure

2D Structure

3D Structure

Properties

CAS No. |

71317-65-2 |

|---|---|

Molecular Formula |

C10H17ClO |

Molecular Weight |

188.69 g/mol |

IUPAC Name |

10-chlorodec-3-yn-1-ol |

InChI |

InChI=1S/C10H17ClO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-3,5,7-10H2 |

InChI Key |

LWJWRDWOFZCMDJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCl)CCC#CCCO |

Origin of Product |

United States |

The Primary Alcohol Oh :the Terminal Hydroxyl Group is a Classic Site for a Variety of Transformations.

Oxidation: It can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidants such as potassium permanganate (B83412) or chromic acid.

Esterification and Etherification: The alcohol can react with carboxylic acids (or their derivatives) to form esters or with alkyl halides under basic conditions to form ethers, providing a way to attach a vast array of other molecular fragments.

Nucleophilic Handle: It can be converted into a better leaving group (e.g., a tosylate or mesylate), making the terminal carbon susceptible to nucleophilic attack by a wide range of nucleophiles.

The Internal Alkyne C≡c :the Disubstituted Alkyne is a Rigid Structural Element and a Site for Addition Reactions.

Reduction: It can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst will produce the corresponding (Z)-alkene (cis), while a dissolving metal reduction (e.g., Na in NH₃) will yield the (E)-alkene (trans). Complete hydrogenation with catalysts like palladium on carbon will produce the corresponding alkane.

Addition Reactions: The triple bond can undergo halogenation (addition of Cl₂, Br₂) or hydrohalogenation (addition of HCl, HBr), introducing further functionality.

Coupling Reactions: While less reactive than terminal alkynes, internal alkynes can participate in certain metal-catalyzed cycloaddition and annulation reactions to form more complex cyclic systems.

Advanced Analytical Techniques for Structural Elucidation and Mechanistic Probing of 3 Decyn 1 Ol, 10 Chloro and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-resolution NMR spectroscopy is an unparalleled tool for determining the detailed atomic-level structure of organic compounds in solution. ipb.pt For 3-Decyn-1-ol, 10-chloro-, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR experiments is essential to assign all proton and carbon signals and to confirm the connectivity of the carbon backbone.

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different nuclei are connected within a molecule, which is information that is often difficult or impossible to extract from 1D spectra alone. princeton.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For 3-Decyn-1-ol, 10-chloro-, COSY would be critical for establishing the connectivity of the aliphatic chain segments. For instance, it would show a clear correlation between the protons on C1 and C2, and trace the couplings along the chain from C5 through C10.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹J coupling). sdsu.edu It allows for the unambiguous assignment of a carbon's chemical shift based on the shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). sdsu.edu HMBC is arguably the most powerful tool for piecing together the molecular skeleton. For this molecule, it would show crucial correlations from the protons on C1 to the alkyne carbons C3 and C4, and from the protons on C5 to C3 and C4, thus bridging the functional groups and confirming the alkyne's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For a flexible molecule like 3-Decyn-1-ol, 10-chloro-, NOESY can provide information about preferred conformations in solution, although its utility is more pronounced in rigid or folded structures.

The following tables outline the predicted NMR data for 3-Decyn-1-ol, 10-chloro-, based on established chemical shift values for similar functional groups. nmrdb.orgncssm.edunmrdb.orggithub.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Decyn-1-ol, 10-chloro-

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 | 3.65 (t) | 61.5 |

| 2 | 2.40 (m) | 23.0 |

| 3 | - | 81.0 |

| 4 | - | 79.5 |

| 5 | 2.15 (t) | 19.0 |

| 6 | 1.45 (m) | 31.0 |

| 7 | 1.30 (m) | 28.5 |

| 8 | 1.55 (m) | 26.5 |

| 9 | 1.80 (m) | 32.5 |

| 10 | 3.55 (t) | 45.0 |

Note: Predicted shifts are estimates and can vary based on solvent and experimental conditions.

Table 2: Key Predicted 2D-NMR Correlations

| Experiment | Key Proton(s) | Correlated Atom(s) | Structural Information Confirmed |

|---|---|---|---|

| COSY | H1 (3.65 ppm) | H2 (2.40 ppm) | Connectivity of C1-C2 |

| H9 (1.80 ppm) | H8 (1.55 ppm), H10 (3.55 ppm) | Connectivity of C8-C9-C10 | |

| HSQC | H1 (3.65 ppm) | C1 (61.5 ppm) | Direct H1-C1 bond |

| H10 (3.55 ppm) | C10 (45.0 ppm) | Direct H10-C10 bond | |

| HMBC | H1 (3.65 ppm) | C2 (23.0 ppm), C3 (81.0 ppm) | Linkage of alcohol function to alkyne |

| H5 (2.15 ppm) | C3 (81.0 ppm), C4 (79.5 ppm), C6 (31.0 ppm) | Linkage of alkyl chain to alkyne | |

| H10 (3.55 ppm) | C8 (26.5 ppm), C9 (32.5 ppm) | Position of terminal chlorine |

Deuterium (B1214612) labeling is a powerful technique used to trace the path of atoms through a chemical reaction and to determine reaction mechanisms. nih.gov By replacing a specific proton with a deuterium atom, chemists can observe its fate in the final product or measure changes in reaction rates (kinetic isotope effects, KIEs) to identify the rate-determining step of a reaction. nih.govresearchgate.net

For instance, in a proposed base-catalyzed intramolecular cyclization of 3-Decyn-1-ol, 10-chloro-, it might be unclear which proton is abstracted first. A mechanistic study could involve synthesizing two labeled versions of the starting material: one with deuterium at the C2 position and another with deuterium at the C9 position.

If the reaction with the C2-deuterated compound proceeds significantly slower than the unlabeled reaction, it would imply that the abstraction of the C2 proton is part of the rate-determining step. Conversely, if the C9-deuterated compound shows a significant KIE, it would suggest a mechanism involving the C-H bond at C9. Analysis of the final products by mass spectrometry or NMR would confirm whether the deuterium was retained or lost, providing further insight into the reaction pathway. d-nb.infochemrxiv.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. fiveable.me It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can measure m/z values to several decimal places, allowing for the determination of a molecule's exact mass. chromatographyonline.com This high precision makes it possible to determine the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. rsc.orgnih.gov This is a critical step in identifying an unknown compound or confirming the identity of a synthesized one. bohrium.comifremer.fr For 3-Decyn-1-ol, 10-chloro-, HRMS would easily distinguish its formula from other combinations of atoms that might have the same nominal mass.

Table 3: Predicted High-Resolution Mass Spectrometry Data for C₁₀H₁₇ClO

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₇³⁵Cl¹⁶O | --- |

| Nominal Mass | 188 Da | Integer mass of the most common isotopes. |

| Monoisotopic Mass | 188.09679 Da | Exact mass calculated using the most abundant isotopes. |

| [M+H]⁺ Ion | 189.10407 Da | The protonated molecule observed in positive-ion ESI-HRMS. |

| [M+Na]⁺ Ion | 211.08601 Da | The sodium adduct, also commonly observed in ESI-HRMS. |

The isotopic pattern for a compound containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) would also be a key diagnostic feature.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. rsc.org The fragmentation is typically induced by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting spectrum of product ions provides a "fingerprint" that is highly characteristic of the molecule's structure. uni-saarland.de

For 3-Decyn-1-ol, 10-chloro-, the fragmentation pathways can be predicted based on the known behavior of alcohols, alkynes, and alkyl halides. libretexts.orglibretexts.org Common fragmentation processes for the [M+H]⁺ ion would include:

Dehydration: Loss of a neutral water molecule (H₂O, 18 Da).

Dehydrochlorination: Loss of a neutral hydrogen chloride molecule (HCl, 36 Da).

Alpha Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Cleavage along the alkyl chain: Fragmentation at various points along the carbon backbone, often initiated by the functional groups. whitman.eduresearchgate.net

Table 4: Predicted Major MS/MS Fragments for the [M+H]⁺ Ion of 3-Decyn-1-ol, 10-chloro-

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 189.10 | 171.09 | H₂O (18.01) | [C₁₀H₁₅Cl]⁺, cation from loss of water |

| 189.10 | 153.13 | HCl (35.98) | [C₁₀H₁₆O]⁺, cation from loss of hydrogen chloride |

| 189.10 | 135.12 | H₂O + HCl | [C₁₀H₁₄]⁺, cation from subsequent losses |

| 189.10 | 57.07 | C₈H₁₂ClO | [C₃H₅O]⁺, oxonium ion from cleavage of C2-C3 bond |

Actual fragmentation patterns can be complex and depend on the collision energy and instrument type.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrations of molecular bonds. spectroscopyonline.com These techniques are powerful for identifying the functional groups present in a molecule, as each group has characteristic vibrational frequencies. libretexts.org They are complementary: FTIR is sensitive to vibrations that cause a change in dipole moment, while Raman is sensitive to those that cause a change in polarizability. researchgate.netspectroscopyonline.comresearchgate.net

For 3-Decyn-1-ol, 10-chloro-, FTIR would be excellent for detecting the polar O-H and C-Cl bonds, while Raman spectroscopy would be particularly useful for detecting the symmetric C≡C bond of the internal alkyne, which often gives a weak signal in the IR spectrum. soton.ac.ukdhamnagarcollege.org.in These techniques are also rapid and non-destructive methods for assessing sample purity; the absence of unexpected peaks (e.g., a strong C=O stretch around 1700 cm⁻¹) would indicate the absence of oxidation byproducts. studymind.co.uktutorchase.com

Table 5: Characteristic Vibrational Frequencies for 3-Decyn-1-ol, 10-chloro-

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H (Alcohol) | Stretch, broad | 3200 - 3500 | Strong | Weak |

| C-H (sp³) | Stretch | 2850 - 2960 | Medium-Strong | Medium-Strong |

| C≡C (Internal Alkyne) | Stretch | 2200 - 2260 | Weak to Medium | Strong |

| C-O (Primary Alcohol) | Stretch | 1050 - 1085 | Strong | Weak |

| C-Cl (Alkyl Chloride) | Stretch | 600 - 800 | Strong | Strong |

Chromatographic Methods (GC-MS, LC-MS) for Separation, Purity, and Reaction Monitoring

Chromatographic techniques coupled with mass spectrometry are indispensable tools for the analysis of organic molecules like 3-Decyn-1-ol, 10-chloro-. These methods allow for the effective separation of the compound from complex mixtures, assessment of its purity, and real-time monitoring of chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of volatile and thermally stable compounds. For 3-Decyn-1-ol, 10-chloro-, GC-MS serves to separate it from starting materials, byproducts, and solvents, while the mass spectrometer provides structural information for definitive identification. The separation occurs in a capillary column, and the retention time—the time it takes for the compound to pass through the column—is a characteristic property under specific conditions. For the parent compound, 3-Decyn-1-ol, a retention time of 8.2 minutes has been noted under certain GC conditions, providing a reference point for its chlorinated derivative.

The mass spectrometer fragments the eluted compound into a unique pattern of ions. This fragmentation pattern, or mass spectrum, acts as a molecular fingerprint. For 3-Decyn-1-ol, 10-chloro-, key fragments would include the molecular ion peak ([M]+) and peaks corresponding to the loss of functional groups such as the chloroalkyl chain or the hydroxyl group.

Table 1: Illustrative GC-MS Parameters for Haloalkynol Analysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Column | Non-polar (e.g., DB-5MS) | Separation based on boiling point and polarity. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. mdpi.comscispace.com |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. mdpi.com |

| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min | Gradient heating to separate compounds with different boiling points. mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |

| MS Scan Range | 50-500 m/z | Range to detect the molecular ion and key fragments. scispace.com |

Reaction monitoring via GC-MS involves taking aliquots from a reaction mixture at different time points. By analyzing these samples, chemists can track the disappearance of starting materials and the appearance of 3-Decyn-1-ol, 10-chloro-, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed for compounds that are not sufficiently volatile or are thermally unstable, making it a complementary technique to GC-MS. It separates compounds in a liquid mobile phase passing through a solid stationary phase. For a moderately polar compound like 3-Decyn-1-ol, 10-chloro-, reversed-phase chromatography is typically used.

LC-MS is particularly valuable for monitoring reactions in solution and for analyzing potential degradation products, which may be more polar than the parent compound. For instance, LC-MS can be used to detect the formation of oxidation products like 3-decynoic acid from related compounds. Unlike GC-MS, LC-MS often uses soft ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically keep the molecule intact. lcms.cz This provides a clear measurement of the molecular weight through the observation of protonated molecules [M+H]+ or other adducts.

Predicted mass spectrometry data for 3-Decyn-1-ol, 10-chloro- highlights the types of ions that would be observed in an LC-MS analysis.

Table 2: Predicted LC-MS Adducts and Collision Cross Section (CCS) for 3-Decyn-1-ol, 10-chloro-

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 189.10407 | 139.2 |

| [M+Na]+ | 211.08601 | 148.2 |

| [M-H]- | 187.08951 | 137.3 |

| [M+NH4]+ | 206.13061 | 157.5 |

| [M+K]+ | 227.05995 | 143.3 |

| [M+H-H2O]+ | 171.09405 | 129.7 |

Data sourced from computational predictions. uni.lu

The combination of GC-MS and LC-MS provides a comprehensive analytical workflow for isolating, identifying, and quantifying 3-Decyn-1-ol, 10-chloro-, ensuring high purity of the final product and a deep understanding of the reaction dynamics involved in its synthesis. chromatographyonline.com

Crystallographic Studies (X-ray Diffraction) for Solid-State Structure Elucidation

While chromatographic methods provide information on connectivity and purity, X-ray diffraction (XRD) on a single crystal is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. Although specific crystallographic data for 3-Decyn-1-ol, 10-chloro- is not publicly available, the analysis of related haloalkynes and functionalized alcohols provides a clear framework for what such a study would reveal. semanticscholar.orgnih.gov

The process involves growing a suitable single crystal of the compound, which can be a significant challenge. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a detailed electron density map can be constructed, from which the exact position of each atom is determined.

For a molecule like 3-Decyn-1-ol, 10-chloro-, an X-ray crystal structure would provide invaluable information:

Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., C≡C, C-Cl, C-O) and angles, confirming the molecular geometry.

Conformation: The exact spatial arrangement of the flexible decynol chain in the crystalline state.

Stereochemistry: Unambiguous determination of any stereocenters, if present in derivatives.

Intermolecular Interactions: Crucially, it would reveal how molecules of 3-Decyn-1-ol, 10-chloro- pack together in the crystal lattice. This includes identifying non-covalent interactions such as hydrogen bonds (involving the hydroxyl group) and halogen bonds (involving the chlorine atom), which govern the physical properties of the solid. ucl.ac.uk

Studies on other complex haloalkynes have demonstrated the power of X-ray crystallography in confirming the structures of reaction products, especially when complex rearrangements or cycloadditions occur. semanticscholar.orgresearchgate.net The stereochemistry of products from reactions involving alkynes has also been definitively established using this technique. nih.gov Therefore, should a crystalline form of 3-Decyn-1-ol, 10-chloro- be obtained, X-ray diffraction would be the ultimate tool for its structural verification in the solid phase.

Theoretical and Computational Studies of 3 Decyn 1 Ol, 10 Chloro

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed insights into electron distribution and orbital energies.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium-to-large molecules like 3-Decyn-1-ol, 10-chloro-. royalsocietypublishing.orgscispace.com DFT calculations would be employed to determine the molecule's most stable three-dimensional structure (ground state geometry) by finding the minimum energy arrangement of its atoms.

The energetics of the molecule, including its total electronic energy and enthalpy of formation, can be calculated. These values are essential for assessing the molecule's thermodynamic stability. Studies on similar haloalkanes and functionalized alkynes demonstrate that DFT can predict these properties with a high degree of accuracy. researchgate.netchemrxiv.orgnih.gov

Table 1: Representative Calculated Ground State Geometric Parameters for Analogous Functional Groups using DFT This table presents typical values obtained from DFT calculations on molecules containing similar functional groups.

| Parameter | Functional Group | Typical Calculated Value (B3LYP/6-31G*) |

| Bond Length (Å) | C≡C (Alkyne) | 1.205 |

| Bond Length (Å) | C-OH (Primary Alcohol) | 1.428 |

| Bond Length (Å) | C-Cl (Primary Alkyl) | 1.782 |

| Bond Angle (°) | C-C≡C | 178.5 |

| Bond Angle (°) | C-C-O | 111.2 |

| Bond Angle (°) | C-C-Cl | 110.8 |

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

Ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to even higher accuracy, albeit at a greater computational expense. arxiv.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) are considered gold standards for electronic structure prediction. chemrxiv.orgnih.gov

For 3-Decyn-1-ol, 10-chloro-, these methods would be used to refine the geometries obtained from DFT and to calculate highly accurate electronic energies. A key application would be the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized around the electron-rich alkyne (π-system) and the oxygen and chlorine lone pairs, while the LUMO would likely be an antibonding orbital (σ*) associated with the C-Cl bond. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. nih.govias.ac.in Studies on substituted alkynes and haloaromatics confirm the ability of ab initio methods to elucidate subtle electronic effects. nih.govias.ac.in

Conformational Analysis and Energy Landscape Mapping

The flexibility of the ten-carbon chain in 3-Decyn-1-ol, 10-chloro- means it can adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The long alkyl chain is expected to favor a staggered, anti-periplanar (zigzag) arrangement to minimize steric hindrance. fiu.edu However, rotations around the C-C single bonds lead to various conformers, including gauche and anti forms. libretexts.org The presence of the terminal hydroxyl and chloro groups introduces additional complexity. Intramolecular hydrogen bonding between the hydroxyl group and the alkyne's π-electron cloud is a possibility that could stabilize certain bent conformations.

Computational methods can systematically map the potential energy surface by rotating key dihedral angles and calculating the energy of each resulting structure. This allows for the identification of local and global energy minima. Studies on long-chain alkanediols and difluorinated alkanes show that even subtle interactions can significantly influence conformational preferences and that these can be successfully modeled. nih.govacs.org

Table 2: Illustrative Relative Energies of Butane Conformers This classic example illustrates the energy differences between staggered (anti, gauche) and eclipsed conformations, a principle that governs the conformational preferences of the alkyl chain in 3-Decyn-1-ol, 10-chloro-.

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) |

| Anti | 180° | 0 (Most Stable) |

| Eclipsed (H, CH₃) | 120° | 14 |

| Gauche | 60° | 3.8 |

| Eclipsed (CH₃, CH₃) | 0° | 19 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time at finite temperatures. wustl.eduucdavis.edu MD simulations solve Newton's equations of motion for all atoms in the system, revealing how the molecule moves, vibrates, and interacts with its environment. wustl.edu

For 3-Decyn-1-ol, 10-chloro-, an MD simulation would model the flexibility of the carbon chain, showing how it folds and unfolds in solution. A key aspect would be to simulate the molecule in a solvent, such as water or an organic solvent, to understand how intermolecular forces dictate its behavior. researchgate.net The polar hydroxyl group would form hydrogen bonds with water molecules, while the hydrophobic alkyl chain would be subject to the hydrophobic effect. The terminal chlorine atom would also engage in dipole-dipole interactions. nih.gov

These simulations are crucial for understanding properties like solvation free energy and diffusion coefficients. researchgate.net Studies on the aggregation of small organic molecules and the behavior of haloalkanes at interfaces demonstrate the power of MD in predicting dynamic and ensemble-averaged properties. nih.govnih.gov

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for identifying and characterizing a compound.

NMR Spectroscopy: Chemical shifts (¹³C and ¹H) can be calculated by first optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. These predicted shifts, when compared to experimental data, can confirm the structure and assign signals to specific atoms. Machine learning models trained on large databases of calculated properties are also emerging as powerful predictive tools. mtsu.edu

Vibrational (IR and Raman) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the frequencies and intensities of vibrational modes. researchgate.net For 3-Decyn-1-ol, 10-chloro-, characteristic frequencies would be predicted for the O-H stretch (~3300-3400 cm⁻¹), the C≡C stretch (~2100-2200 cm⁻¹), the C-O stretch (~1050 cm⁻¹), and the C-Cl stretch (~600-800 cm⁻¹). researchgate.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov For this molecule, significant absorption is not expected in the visible region, but transitions involving the alkyne π-system and non-bonding electrons on oxygen and chlorine might occur in the UV region.

Table 3: Representative Predicted Vibrational Frequencies for Functional Groups This table shows typical calculated IR frequencies for the key functional groups present in the target molecule.

| Functional Group | Vibrational Mode | Typical Calculated Frequency (cm⁻¹) |

| -OH | O-H Stretch | 3450 |

| -C≡C- | C≡C Stretch | 2150 |

| -CH₂-OH | C-O Stretch | 1060 |

| -CH₂-Cl | C-Cl Stretch | 730 |

Computational Modeling of Reaction Transition States and Reaction Energetics

Computational methods are exceptionally powerful for elucidating reaction mechanisms. By mapping the potential energy surface that connects reactants to products, chemists can identify transition states—the highest energy points along a reaction coordinate. acs.org The energy of this transition state determines the activation energy and, consequently, the reaction rate.

For 3-Decyn-1-ol, 10-chloro-, one could model various reactions, such as the nucleophilic substitution of the terminal chlorine or addition reactions across the alkyne triple bond. researchgate.net DFT is widely used to locate the geometry of transition states and calculate their energies. nih.govmdpi.com For example, in a substitution reaction at the C-Cl bond, calculations could determine whether the mechanism is Sₙ1 or Sₙ2 by comparing the energy profiles of the respective pathways. Similarly, for the hydroboration of the alkyne, DFT could predict the regioselectivity by calculating the activation barriers for the formation of different product isomers. acs.orgacs.org These computational studies provide deep mechanistic insights that are often difficult to obtain through experiments alone. nih.gov

Structure-Reactivity Relationship Prediction and Validation of 3-Decyn-1-ol, 10-chloro-

The prediction and validation of the structure-reactivity relationship of 3-Decyn-1-ol, 10-chloro- are primarily based on theoretical and computational models due to a scarcity of direct experimental data. These models leverage the known reactivity of its constituent functional groups—the alkyne, the primary alcohol, and the terminal alkyl chloride—to forecast its chemical behavior.

Theoretical Reactivity Profile

The chemical reactivity of 3-Decyn-1-ol, 10-chloro- is dictated by the interplay of its three key functional groups. The presence of the carbon-carbon triple bond (alkyne), the hydroxyl (-OH) group, and the chloro (-Cl) atom on a flexible ten-carbon chain suggests that the molecule can participate in a variety of chemical transformations.

Applications of 3 Decyn 1 Ol, 10 Chloro in Complex Organic Synthesis and Materials Research

Building Block for the Synthesis of Natural Products and Advanced Bioactive Molecules

The structural features of 3-Decyn-1-ol, 10-chloro- make it a promising precursor for the synthesis of various natural products and bioactive molecules. The presence of both an alcohol and a terminal chloride allows for sequential or orthogonal functionalization, while the internal alkyne can be further elaborated through a variety of carbon-carbon bond-forming reactions.

Integration into Polyketide and Fatty Acid Derivative Syntheses

The long carbon chain of 3-Decyn-1-ol, 10-chloro- makes it an interesting candidate for integration into the synthesis of polyketide and fatty acid derivatives. Polyketides are a large class of natural products with diverse biological activities, and their synthesis often involves the assembly of smaller, functionalized building blocks. nih.gov

Terminal alkynes, in particular, have been successfully incorporated into polyketide structures through engineered biosynthesis. escholarship.orgresearchgate.netosti.gov This is often achieved by utilizing enzymes that can accept alkyne-containing starter or extender units. nih.gov While direct enzymatic incorporation of a chlorinated alkyne like 3-Decyn-1-ol, 10-chloro- would require specific enzyme engineering, the molecule could also be used in a more traditional synthetic approach. For instance, the chloro-terminated chain could be used to introduce a handle for later-stage modification or cyclization after the alkyne has been incorporated into a larger polyketide-like scaffold.

The general strategy of using functionalized building blocks is central to the modular synthesis of polyketides. nih.gov The hydroxyl group of 3-Decyn-1-ol, 10-chloro- could be protected, and the chloro-end could be converted to other functionalities, such as an azide (B81097) for click chemistry or a phosphonium (B103445) salt for Wittig reactions, further expanding its utility in the assembly of complex natural product analogues.

Precursor for Macrocyclic Ring Systems

The presence of two reactive functional groups at opposite ends of a flexible ten-carbon chain makes 3-Decyn-1-ol, 10-chloro- a suitable precursor for the synthesis of macrocyclic ring systems. Macrocyclization is a key step in the synthesis of many complex natural products and pharmaceuticals. The terminal chloride can be converted into a good leaving group or a nucleophilic species, which can then react with the hydroxyl group (or a derivative thereof) at the other end of the molecule under high-dilution conditions to favor intramolecular cyclization.

Furthermore, the internal alkyne can participate in various macrocyclization strategies. For example, ring-closing metathesis (RCM) of a diene derived from 3-Decyn-1-ol, 10-chloro- could be envisioned. Alternatively, the alkyne itself can be a key component in transition metal-catalyzed macrocyclization reactions.

Utilization in Polymer Chemistry Research

The dual functionality of 3-Decyn-1-ol, 10-chloro- also lends itself to applications in polymer chemistry, both in the synthesis of novel polymers and in the modification of existing ones.

Monomer in Alkene-Alkyne Polymerization Research

Alkynes are valuable monomers in the synthesis of conjugated polymers due to their versatile reactivity. oup.com The internal alkyne of 3-Decyn-1-ol, 10-chloro- could potentially undergo polymerization through various methods, including transition metal-catalyzed polymerizations. The presence of the chloro- and hydroxyl- functionalities on the monomer would result in a functionalized polymer with regularly spaced reactive handles.

These pendant groups could be used for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility, thermal stability, and optical properties. numberanalytics.com For example, the hydroxyl groups could be esterified, while the chloro- groups could be substituted with other functional moieties. Haloalkynes have been shown to be effective monomers in the synthesis of functional conjugated polydiynes. rsc.org

Functionalization of Polymeric Materials

Beyond its use as a monomer, 3-Decyn-1-ol, 10-chloro- can be employed for the functionalization of existing polymers. researchgate.net The alkyne group is a well-known substrate for "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). numberanalytics.com Polymers bearing azide functionalities could be readily functionalized with 3-Decyn-1-ol, 10-chloro-, introducing both a hydroxyl group and a chloroalkyl chain.

This approach allows for the introduction of multiple functionalities in a single step. The hydroxyl group can increase the hydrophilicity of the polymer or serve as a site for further reactions, while the terminal chloride provides a handle for subsequent modifications, such as grafting other polymer chains or attaching specific ligands. The functionalization of polymers with halo-functionalized molecules has been demonstrated as a viable strategy to access new materials. nih.gov

Scaffold for the Development of Novel Ligands and Catalysts in Academic Contexts

The defined spatial arrangement of the functional groups in 3-Decyn-1-ol, 10-chloro- makes it an attractive scaffold for the design of novel ligands and catalysts. nih.gov The ability to selectively modify the hydroxyl and chloro- groups allows for the introduction of various coordinating atoms or chiral moieties.

Alkynyl functionalities are known to act as ligands for transition metals, influencing the electronic and steric properties of the resulting metal complexes. numberanalytics.com The hydroxyl group could be used to anchor the ligand to a support or to introduce a secondary coordination site, leading to the formation of a bidentate ligand. The chloro- group, after conversion to a suitable coordinating group (e.g., a phosphine (B1218219) or an amine), could complete a tridentate ligand scaffold.

The development of new ligands is crucial for advancing asymmetric catalysis. nih.gov Chiral ligands based on scaffolds like 3-Decyn-1-ol, 10-chloro- could find applications in a variety of enantioselective transformations. acs.org Furthermore, alkynyl alcohols themselves can be substrates in lanthanide-catalyzed cyclization reactions, suggesting the potential for the development of catalysts that can both coordinate to and transform this type of molecule. acs.org The versatility of haloalkynes in synthetic transformations further underscores their potential in the development of complex molecular architectures for catalysis. acs.orgnih.gov

Contribution to Methodological Developments in Organic Chemistry

The structure of 3-Decyn-1-ol, 10-chloro- lends itself to the exploration and development of novel synthetic methodologies, particularly in the realm of cross-coupling and cycloaddition reactions. The terminal alkyne is a key functional group that can participate in a variety of powerful bond-forming reactions.

One of the most significant contributions of terminal alkynes to organic synthesis is their participation in Sonogashira coupling reactions. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Current time information in Jakarta, ID.nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules. Current time information in Jakarta, ID. The general scheme for a Sonogashira coupling is depicted below:

Table 1: General Scheme of Sonogashira Coupling

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| Terminal Alkyne (R-C≡C-H) | Aryl/Vinyl Halide (R'-X) | Palladium Complex | Copper(I) Salt | Amine | Coupled Product (R-C≡C-R') |

In the context of 3-Decyn-1-ol, 10-chloro-, the terminal alkyne can be coupled with various aryl or vinyl halides to introduce aromatic or olefinic moieties. The presence of the hydroxyl and chloro- groups on the same molecule allows for further functionalization, opening avenues for the synthesis of diverse molecular architectures.

Another area of significant methodological development is click chemistry , a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where an azide and a terminal alkyne react to form a stable 1,2,3-triazole ring. acs.orgacs.org This reaction is highly efficient and can be performed in various solvents, including water. nih.gov

Table 2: General Scheme of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Terminal Alkyne (R-C≡C-H) | Azide (R'-N₃) | Copper(I) | 1,4-disubstituted 1,2,3-triazole |

The application of 3-Decyn-1-ol, 10-chloro- in CuAAC reactions would allow for its conjugation to a wide array of molecules, including biomolecules, polymers, and other synthetic building blocks, through the formation of a stable triazole linker. researchgate.net The bifunctionality of the molecule would permit subsequent or orthogonal chemical modifications at the hydroxyl or chloro- positions.

Furthermore, the presence of both a terminal alkyne and a primary alkyl chloride in the same molecule allows for the potential development of intramolecular cyclization reactions. Depending on the reaction conditions and catalysts used, this could lead to the formation of functionalized cyclic compounds, which are important motifs in many natural products and pharmaceuticals.

Strategic Intermediate in the Synthesis of Advanced Materials (e.g., conductive polymers, optical materials research)

The unique structural features of 3-Decyn-1-ol, 10-chloro- make it a promising intermediate in the synthesis of advanced materials with tailored properties.

Conductive Polymers:

The synthesis of conjugated polymers is a major area of materials research due to their interesting electronic and optical properties. nih.gov Polymers containing polyacetylene or poly(phenyleneethynylene) backbones are known for their conductivity. organic-chemistry.org The terminal alkyne of 3-Decyn-1-ol, 10-chloro- can be polymerized through various methods, such as transition metal-catalyzed polymerization, to form conjugated polymer chains. nih.gov The presence of the hydroxyl and chloro- groups along the polymer backbone would offer sites for post-polymerization modification, allowing for the fine-tuning of the polymer's properties, such as solubility, processability, and electronic characteristics. For instance, the hydroxyl groups could be used to improve solubility in polar solvents or to graft side chains, while the chloro- groups could be substituted to introduce other functionalities.

Optical Materials Research:

Functionalized alkynes and their polymeric derivatives are also of interest in the field of optical materials. libretexts.orgresearchgate.net The incorporation of chromophores or other photoactive moieties onto the 3-Decyn-1-ol, 10-chloro- backbone, either before or after polymerization, could lead to materials with interesting photoluminescent or nonlinear optical properties. The long aliphatic chain of the decynol derivative could also influence the morphology and self-assembly of the resulting materials, which in turn affects their optical response. The ability to create well-defined, functionalized polymers from a versatile monomer like 3-Decyn-1-ol, 10-chloro- is a key strategy in the rational design of new optical materials.

Future Directions and Emerging Research Avenues for Haloalkynols

Development of Sustainable and Green Chemistry Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like haloalkynols. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. springernature.comcore.ac.uk Traditional synthetic methods often rely on harsh reagents and produce significant waste, prompting the development of more environmentally friendly alternatives. springernature.com

One promising approach is the use of greener solvents, such as water or ionic liquids, and the development of catalytic reactions that proceed with high atom economy. springernature.com For instance, the synthesis of related α-haloalkynols has been achieved through titanium-catalyzed reactions, which offer a more direct and efficient route to these compounds. iu.edu The development of sustainable synthetic routes not only addresses environmental concerns but can also lead to more cost-effective and scalable production processes. core.ac.uk

Future research in this area will likely focus on the use of renewable feedstocks and biocatalysis to create even more sustainable pathways to haloalkynols. nih.gov The application of these principles will be crucial for the environmentally responsible production of these versatile chemical building blocks.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Related Alkynols

| Parameter | Traditional Synthesis | Green Chemistry Approach |

| Solvents | Often volatile and toxic organic solvents | Water, supercritical fluids, ionic liquids springernature.com |

| Catalysts | Stoichiometric and often toxic reagents | Recyclable catalysts, biocatalysts nih.govmendeley.com |

| Energy | High-temperature and pressure conditions | Ambient temperature and pressure, microwave-assisted synthesis springernature.com |

| Waste | High E-factor (waste/product ratio) | Low E-factor, high atom economy core.ac.uk |

| Feedstocks | Depletable fossil fuels | Renewable resources nih.gov |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent cutting-edge areas for the transformation of organic molecules, including alkynes and their derivatives. rsc.orgresearchgate.net These methods utilize light or electrical energy, respectively, to drive chemical reactions, often under mild conditions and with high selectivity. rsc.orgresearchgate.net

Visible-light photocatalysis has emerged as a powerful tool for the functionalization of alkynes, enabling the formation of diverse and complex molecular structures. rsc.org For instance, photoredox catalysis can generate radical intermediates from alkynes, which can then participate in a variety of bond-forming reactions. rsc.orgresearchgate.net This approach has been used to create α-oxo compounds, substituted olefins, and various heterocyclic structures from alkyne precursors. rsc.org

Electrocatalysis offers another sustainable avenue for alkyne transformations. The semi-hydrogenation of alkynols to alkenols, for example, can be achieved with high selectivity using copper-based electrocatalysts. researchgate.net This method avoids the use of high-pressure hydrogen gas and expensive palladium catalysts often employed in traditional hydrogenation reactions. researchgate.net

Table 2: Examples of Photocatalytic and Electrocatalytic Reactions of Alkynes/Alkynols

| Reaction Type | Catalyst/Conditions | Product Type | Reference |

| Photocatalytic Reductive Functionalization | 4DPAIPN photocatalyst, blue LEDs | Saturated carboxylic acids | beilstein-journals.org |

| Electrocatalytic Triamination | TEMPO redox catalyst | Functionalized indolines and indoles | rsc.org |

| Electrocatalytic Semi-hydrogenation | Cu nanoarrays | Alkenols | researchgate.net |

| Electrocatalytic Hydrogenation | Pt@graphene on CeGO membrane | Alkanes | rsc.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering significant advantages in terms of safety, efficiency, and scalability. mdpi.combeilstein-journals.org The halogenation of organic compounds, a key step in the synthesis of haloalkynols, is particularly well-suited for flow chemistry due to the often exothermic and hazardous nature of the reactions in traditional batch processes. mdpi.compolimi.it

Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and minimizing the risks associated with handling highly reactive reagents. mdpi.com This technology enables the safe use of reagents like elemental halogens and can lead to improved reaction yields and selectivity. polimi.it

Furthermore, the integration of flow chemistry with automated synthesis platforms allows for the rapid generation of compound libraries for drug discovery and materials science research. springernature.combeilstein-journals.org Automated systems can perform multi-step syntheses, including reaction setup, work-up, and purification, with minimal human intervention. nih.govchemspeed.com This approach accelerates the discovery and optimization of new molecules and processes. rsc.org

Table 3: Advantages of Flow Chemistry for Halogenation Reactions

| Feature | Benefit |

| Enhanced Safety | Minimized handling of hazardous reagents, better control over exotherms mdpi.compolimi.it |

| Improved Efficiency | Faster reaction times, higher yields, and improved selectivity mdpi.com |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production polimi.it |

| Process Control | Precise control over temperature, pressure, and stoichiometry mdpi.com |

| Automation | Enables high-throughput screening and library synthesis beilstein-journals.org |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a triple bond, a hydroxyl group, and a halogen atom in haloalkynols like 3-Decyn-1-ol, 10-chloro- provides a rich platform for the discovery of novel reactivity patterns and unprecedented chemical transformations. Researchers are continuously exploring new ways to harness the synthetic potential of these functional groups.

One area of active research is the development of cascade reactions, where multiple bond-forming events occur in a single operation. For example, a base-promoted, regioselective cascade iodoalkylation of alkynes has been developed for the stereoselective construction of functionalized indene (B144670) scaffolds. acs.orgnih.gov Such reactions offer a highly efficient means of building molecular complexity from simple starting materials.

Another exciting frontier is the stereo-divergent functionalization of alkynes, which allows for the selective synthesis of either E- or Z-alkenes from the same starting material. nih.gov This level of control is crucial in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry plays a critical role. The development of new catalytic systems, including those based on gold and other transition metals, is enabling these and other novel transformations. beilstein-journals.org

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The intersection of organic chemistry and materials science offers fertile ground for the development of new functional materials with tailored properties. mdpi.comdti.dk Haloalkynols can serve as valuable building blocks in the synthesis of such materials due to their versatile reactivity.

For instance, the alkyne group can be utilized in "click chemistry" reactions to construct polymers and other macromolecules with well-defined architectures. The hydroxyl and chloro- functionalities provide additional handles for further modification and for tuning the material's properties, such as solubility, thermal stability, and biocompatibility.

Current research in this interdisciplinary area focuses on the development of:

Smart Materials: Materials that respond to external stimuli such as light, heat, or pH.

Functional Polymers: Polymers with specific electronic, optical, or biological properties for applications in areas like organic electronics and drug delivery. nih.gov

Sustainable Materials: Biodegradable or recyclable materials derived from renewable resources.

The ability to precisely control the molecular structure of these materials through organic synthesis is key to achieving the desired macroscopic properties. mdpi.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Decyn-1-ol, 10-chloro- relevant to its handling in laboratory settings?

- Answer : The compound is a liquid with a density of 0.877 g/mL at 25°C and a boiling point of 130–131°C at 22 mmHg. It has a refractive index (n20/D) of 1.458. Safety data indicate it is irritating to the eyes, skin, and respiratory system. Proper storage requires sealing containers in a dry, ventilated area to prevent static accumulation .

Q. What synthetic routes are reported for preparing 3-Decyn-1-ol, 10-chloro-?

- Answer : A key method involves the isomerization of 2-decyn-1-ol using the sodium salt of 1,3-diaminopropane. Semi-hydrogenation of the alkyne group with a Lindlar catalyst yields cis-3-decen-1-ol, demonstrating selectivity for unsaturated alcohol derivatives . Halogenation methods for analogous compounds (e.g., NaI/acetone for chloro-to-iodo substitution) suggest potential pathways for functional group modification, though specific protocols for this compound require validation .

Q. What personal protective equipment (PPE) is recommended when handling 3-Decyn-1-ol, 10-chloro-?

- Answer : Use N95 dust masks, chemical-resistant gloves, and eye/face protection. Ensure access to eyewash stations and safety showers. Work in a well-ventilated area to minimize inhalation risks .

Advanced Research Questions

Q. How can semi-hydrogenation of 3-Decyn-1-ol, 10-chloro- be optimized for high cis-selectivity?

- Answer : Lindlar catalyst (palladium on calcium carbonate with lead poisoning) is critical for cis-selectivity. Reaction parameters such as hydrogen pressure, solvent polarity, and temperature should be systematically tested. Monitoring via gas chromatography (GC) or nuclear magnetic resonance (NMR) can verify stereochemical outcomes .

Q. What methodological considerations are critical when assessing the aquatic toxicity of 3-Decyn-1-ol, 10-chloro- using algal models?

- Answer : Closed-system toxicity tests (e.g., with Pseudokirchneriella subcapitata) provide accurate concentration-response relationships by minimizing volatile loss. Key metrics include EC50 (median effective concentration) and NOEC (no observed effect level). Comparative studies in open systems may reveal discrepancies due to compound volatility or degradation .

Q. How can researchers resolve discrepancies in reported toxicity values (e.g., EC50) across studies?

- Answer : Contradictions may arise from differences in test systems (closed vs. open), exposure durations, or algal strains. A meta-analysis should standardize variables, validate protocols with reference compounds, and apply statistical tools (e.g., ANOVA) to identify confounding factors. Cross-referencing with structurally similar propargylic alcohols can contextualize data anomalies .

Q. What mechanistic insights exist for the isomerization of decyn-1-ol derivatives catalyzed by sodium salts of diamines?

- Answer : The sodium salt of 1,3-diaminopropane likely facilitates proton transfer, stabilizing transition states during alkyne migration. Isotopic labeling (e.g., deuterated solvents) and kinetic studies can elucidate protonation pathways. Computational modeling (DFT) may further clarify regioselectivity trends .

Methodological Notes

- Synthetic Optimization : For halogenation, explore microwave-assisted reactions to enhance yield and reduce side products.

- Toxicology : Pair algal assays with metabolomic profiling to identify oxidative stress biomarkers (e.g., lipid peroxidation products like 4-HNE) .

- Data Validation : Use PubChem or NIST databases to cross-check physicochemical properties and spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.